2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is a complex organic compound that features a tetrazole ring attached to a benzoquinone structure via a sulfur linkage
Preparation Methods
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with benzoquinone. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Scientific Research Applications
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a plant growth regulator at low concentrations.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone involves its interaction with various molecular targets. The tetrazole ring can interact with metal ions, while the quinone moiety can participate in redox reactions, affecting cellular processes. These interactions can lead to the modulation of enzyme activities and the generation of reactive oxygen species, which are crucial in its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone include:
2-(1-phenyl-1H-tetrazol-5-yl)thio-N-acetamides: These compounds also feature a tetrazole ring and have shown biological activity as plant growth regulators.
1-phenyl-1H-tetrazole-5-thiol: This compound is a precursor in the synthesis of this compound and has applications in corrosion inhibition.
5-phenyltetrazole: Used in the synthesis of organolanthanide complexes and as a corrosion inhibitor.
This compound stands out due to its unique combination of a tetrazole ring and a quinone structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASCWKLBPFQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.